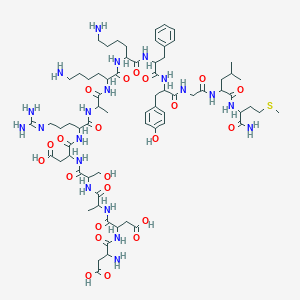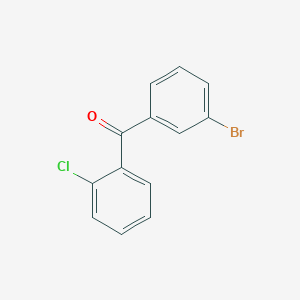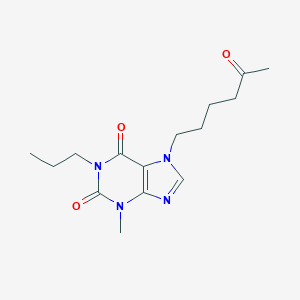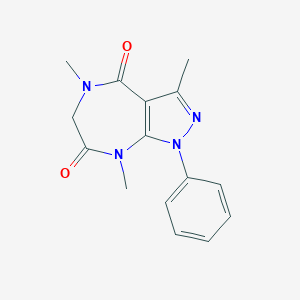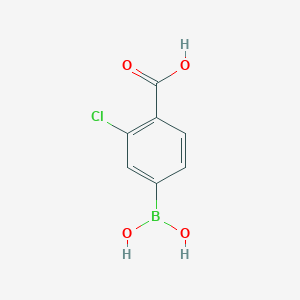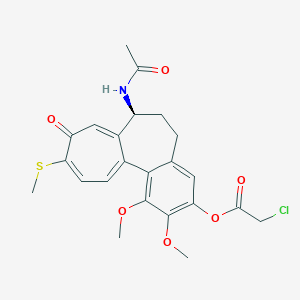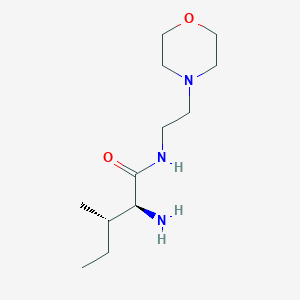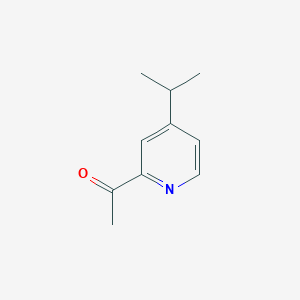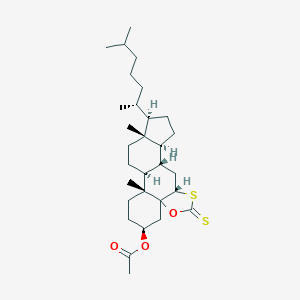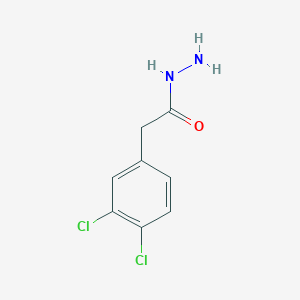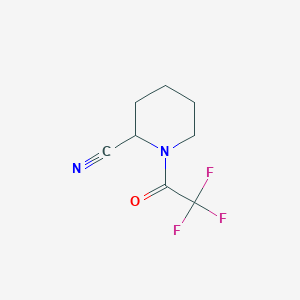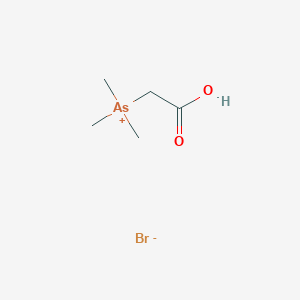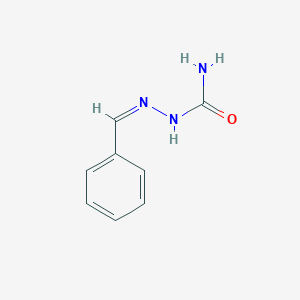
Benzaldéhyde semicarbazone
Vue d'ensemble
Description
Benzaldehyde semicarbazone is an organic compound with the molecular formula C8H9N3O. It is a derivative of semicarbazone, formed by the reaction of benzaldehyde with semicarbazide. This compound is known for its crystalline structure and is often used in various chemical and biological applications due to its unique properties .
Applications De Recherche Scientifique
Benzaldehyde semicarbazone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzaldehyde semicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
Benzaldehyde semicarbazone interacts with cathepsin B and inhibits its activity . The compound is a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .
Biochemical Pathways
It is known that the compound interferes with the function of cathepsin b, a lysosomal protease involved in various physiological and pathological processes . By inhibiting cathepsin B, Benzaldehyde semicarbazone could potentially affect a range of biochemical pathways.
Pharmacokinetics
A toxicokinetic study suggested that benzaldehyde semicarbazone has a good absorption profile . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The inhibition of cathepsin B by Benzaldehyde semicarbazone could potentially have a range of molecular and cellular effects. Given that cathepsin B is involved in various physiological and pathological processes, the inhibition of this enzyme could potentially affect these processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzaldehyde semicarbazone is typically synthesized through a condensation reaction between benzaldehyde and semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in an alcoholic medium, usually ethanol, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for benzaldehyde semicarbazone are not extensively documented, the general approach involves large-scale condensation reactions similar to laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde semicarbazone undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from aldehydes and semicarbazides.
Oxidation and Reduction:
Common Reagents and Conditions:
Condensation: Benzaldehyde, semicarbazide hydrochloride, sodium acetate, ethanol.
Oxidation/Reduction: Specific reagents and conditions may vary depending on the desired transformation.
Major Products: The primary product of the condensation reaction is benzaldehyde semicarbazone itself. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Thiosemicarbazones: Similar to semicarbazones but contain a sulfur atom instead of an oxygen atom.
Hydrazones: Formed by the reaction of hydrazine with aldehydes or ketones.
Uniqueness: Benzaldehyde semicarbazone is unique due to its specific structure and the presence of the benzaldehyde moiety, which imparts distinct chemical and biological properties. Its ability to form stable crystalline structures makes it valuable for various applications, including the identification of parent aldehydes and ketones .
Propriétés
IUPAC Name |
(benzylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUXECGGCUDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1574-10-3 | |
| Record name | Benzaldehyde, semicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzaldehyde semicarbazone acts primarily as a state-dependent sodium ion (Na+) channel inhibitor. [] This means it preferentially binds to and blocks Na+ channels in their open or inactivated states, reducing neuronal hyperexcitability associated with seizures. []
A: While some semicarbazones exhibit GABA-transaminase inhibitory activity, research suggests benzaldehyde semicarbazone does not significantly elevate GABA levels or inhibit GABA uptake. [] Its anticonvulsant effect is primarily attributed to its interaction with sodium channels.
A: Research suggests benzaldehyde semicarbazone may also interact with calcium channels, contributing to its anticonvulsant effects. [] Further research is needed to fully elucidate these interactions.
A: The molecular formula of benzaldehyde semicarbazone is C8H9N3O, and its molecular weight is 163.18 g/mol. []
A: Various spectroscopic methods, including Infrared (IR) spectroscopy, UV-Vis spectroscopy, 1H NMR, and mass spectrometry, have been employed to confirm the structure and purity of benzaldehyde semicarbazone and its derivatives. [, , , , , , , ]
A: While not its primary area of research, benzaldehyde semicarbazone has been used as a precursor in the synthesis of nanostructured materials like ZnO and Fe3O4. [, ] This suggests potential for exploration in material science.
ANone: This specific area has not been extensively explored in the provided research papers.
A: While specific QSAR models were not detailed in the provided papers, structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the aromatic ring, particularly in the para position, generally enhances anticonvulsant activity. [, ]
A: Studies have shown that electron-withdrawing substituents, like fluorine, chlorine, bromine, and nitro groups, at the para position of the phenyl ring generally increase anticonvulsant potency. [, , , ] Additionally, maintaining a hydrogen bonding domain within the molecule is crucial for activity. []
A: Inclusion complexes of benzaldehyde semicarbazone with beta-cyclodextrin have been investigated to enhance solubility, dissolution rate, and ultimately improve bioavailability. [, ]
ANone: This aspect is not explicitly addressed in the provided research papers.
A: Studies in rats show that orally administered benzaldehyde semicarbazone undergoes extensive metabolism, primarily to its carboxylic acid metabolite. [] It exhibits a long distribution phase and enterohepatic circulation plays a role in its elimination. []
A: While specific durations of action are not detailed, research suggests benzaldehyde semicarbazone exhibits long-lasting effects in preclinical models, as evidenced by its prolonged half-life and sustained presence of radioactivity in tissues. []
A: Benzaldehyde semicarbazone has displayed efficacy in various animal models of epilepsy, including the maximal electroshock seizure (MES) test in rats and mice, the subcutaneous pentylenetetrazol test in mice, and the Frings audiogenic mouse test. [, ]
A: In the rat oral MES screen, benzaldehyde semicarbazone demonstrated a superior protective index compared to carbamazepine, phenytoin, and valproate, suggesting a potentially wider therapeutic window. [, ]
ANone: This particular aspect has not been explicitly addressed in the provided research papers.
A: Research suggests benzaldehyde semicarbazone is well-tolerated in preclinical models. [] It did not display proconvulsant properties, cause significant changes in liver weight or function, or affect microsomal protein yields or hepatic enzymes. []
A: Extensive research on benzaldehyde semicarbazone and related compounds for their anticonvulsant properties began in the late 1990s, with significant contributions from Dimmock and colleagues. [, ]
A: The study of benzaldehyde semicarbazone and its analogs has spurred collaborations between medicinal chemists, pharmacologists, and electrophysiologists to understand its mechanism of action, SAR, and therapeutic potential. [, ] Furthermore, its use as a precursor in material synthesis highlights its potential in other fields. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



